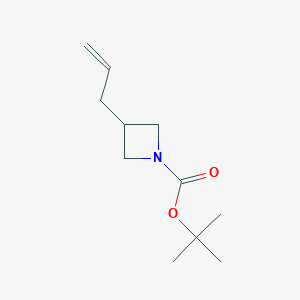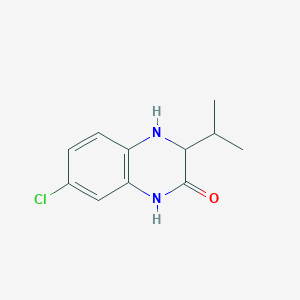
2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is an organic compound with the molecular weight of 348.44 . It is commonly used as a reagent in organic synthesis .
Molecular Structure Analysis
The InChI code for 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is1S/C7H5Br2ClO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 . This code represents the molecular structure of the compound. Chemical Reactions Analysis
While specific chemical reactions involving 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride are not detailed in the search results, sulfonyl chlorides are generally reactive towards nucleophiles, and can participate in substitution reactions .Physical And Chemical Properties Analysis
The melting point of 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is reported to be between 129-130°C .Scientific Research Applications
Synthesis of High-Purity Halobenzenes
Research has developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, where sulfonyl chloride, like 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride, plays a critical role. This method, by directing fluorine substitution to specific positions on the aryl ring, is effective for creating intermediates for active ingredients in agriculture and pharmaceuticals (Moore, 2003).
Hydrolysis Mechanism in Solvation Catalysis
Sulfonyl chlorides, including compounds similar to 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride, are studied for their hydrolysis via bifunctional catalysis in water-alcohol mixtures. This research provides insight into the influence of substrate structure on the hydrolysis mechanisms (Ivanov et al., 2005).
Role in Synthesizing Sulfonamide Molecules
A study has synthesized a new sulfonamide molecule using 4-methylbenzene-1-sulfonyl chloride, which is structurally similar to 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride. This research includes comprehensive structural characterization and computational study, underscoring its potential in various applications (Murthy et al., 2018).
Applications in Organic Syntheses
Several studies have highlighted the role of sulfonyl chlorides in organic synthesis. For example, synthesizing higher 1-bromoalkanes involves the use of 4-methylbenzene sulfonyl chloride, indicating the potential application of 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride in similar reactions (Wei, 2012).
Enzyme Inhibitory Potential
A study on enzyme inhibitory potential used 4-methylbenzenesulfonyl chloride in synthesizing new sulfonamides, which is relevant to the potential applications of 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride in creating enzyme inhibitors (Abbasi et al., 2019).
Synthesis of Polyamides
Research into the synthesis of soluble fluorinated polyamides with pyridine and sulfone moieties utilized a process involving 4-methylbenzenesulfonyl chloride, indicating a potential application area for 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride (Liu et al., 2013).
Mechanism of Action
Target of Action
These reactions are often used in organic synthesis .
Mode of Action
2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is typically used as a reagent in organic synthesis . It can participate in various chemical reactions, such as sulfonation reactions . The exact mode of action would depend on the specific reaction conditions and the presence of other reactants.
Result of Action
The result of the action of 2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride is the formation of new compounds through chemical reactions . The exact products depend on the specific reaction conditions and the presence of other reactants.
properties
IUPAC Name |
2,6-dibromo-4-methylbenzenesulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Br2ClO2S/c1-4-2-5(8)7(6(9)3-4)13(10,11)12/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBGKSJGHOOGMGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Br)S(=O)(=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Br2ClO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dibromo-4-methylbenzene-1-sulfonyl chloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{4-[(2-chlorophenyl)sulfanyl]phenyl}butanamide](/img/structure/B2462805.png)
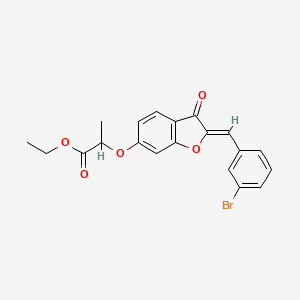

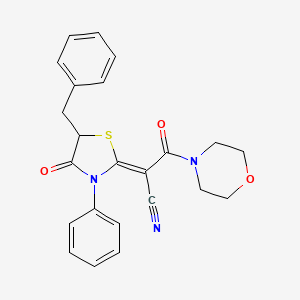
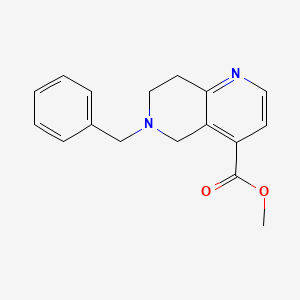


![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-3-(ethylsulfonyl)benzamide](/img/structure/B2462815.png)
![[(1-Pyrazin-2-ylpiperidin-4-yl)methyl]amine](/img/structure/B2462816.png)


![[1-(Benzylamino)-1-oxopropan-2-yl] 5,6-dichloropyridine-3-carboxylate](/img/structure/B2462822.png)
